BenchChemオンラインストアへようこそ!

4-Amino-6-methyloxane-2,5-diol

Anthracycline Cardiotoxicity Stereochemistry–Toxicity Relationships Anticancer Drug Design

4-Amino-6-methyloxane-2,5-diol (CAS 4305-54-8), systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose and trivially as L-daunosamine, is a chiral aminodeoxysugar belonging to the hexosamine class. It is the defining carbohydrate constituent of clinically indispensable anthracycline antitumor antibiotics—daunorubicin, doxorubicin, epirubicin, and idarubicin—where it is attached via a glycosidic linkage to a tetrahydronaphthacenedione aglycone.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 4305-54-8
Cat. No. B1624100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyloxane-2,5-diol
CAS4305-54-8
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)N)O
InChIInChI=1S/C6H13NO3/c1-3-6(9)4(7)2-5(8)10-3/h3-6,8-9H,2,7H2,1H3
InChIKeyBBMKQGIZNKEDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyloxane-2,5-diol (CAS 4305-54-8): Chemical Identity, Stereochemical Context, and Procurement Relevance


4-Amino-6-methyloxane-2,5-diol (CAS 4305-54-8), systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose and trivially as L-daunosamine, is a chiral aminodeoxysugar belonging to the hexosamine class [1]. It is the defining carbohydrate constituent of clinically indispensable anthracycline antitumor antibiotics—daunorubicin, doxorubicin, epirubicin, and idarubicin—where it is attached via a glycosidic linkage to a tetrahydronaphthacenedione aglycone [2]. The molecule exists as a six-membered oxane (tetrahydropyran) ring bearing three stereogenic centers (C3, C4, C5) and a primary amine at the C3′ position; its diastereomeric purity critically determines biological performance [3]. This guide provides quantitative, comparator-anchored evidence to inform procurement decisions where stereochemical identity, functional-group integrity, and freedom from epimeric contamination are non-negotiable.

Why Generic Substitution Fails for 4-Amino-6-methyloxane-2,5-diol: The Cost of Ignoring Stereochemistry


4-Amino-6-methyloxane-2,5-diol is not a commodity aminodeoxysugar. It belongs to a family of four diastereomeric 3-amino-2,3,6-trideoxyhexopyranoses—daunosamine (L-lyxo), acosamine (L-arabino), ristosamine (L-ribo), and epi-daunosamine (L-xylo)—that differ solely in the configuration at one or two stereogenic centers [1]. Despite this close structural kinship, substituting one epimer for another produces profound pharmacological divergence. The replacement of L-daunosamine by its 4-epimer L-acosamine in doxorubicin yields epirubicin, which retains antitumor efficacy but exhibits drastically reduced cardiotoxicity—a clinical outcome traceable to a single axial-to-equatorial hydroxyl epimerization at C-4′ of the sugar [2]. Conversely, using an incorrect epimer as a synthetic intermediate or reference standard introduces uncontrolled variables that invalidate structure–activity relationship (SAR) studies, compromise impurity profiling of anthracycline active pharmaceutical ingredients (APIs), and can lead to erroneous bioactivity assignments. Procuring 4-amino-6-methyloxane-2,5-diol without rigorous stereochemical specification therefore risks experimental irreproducibility and regulatory non-compliance.

Product-Specific Quantitative Evidence Guide: 4-Amino-6-methyloxane-2,5-diol (Daunosamine) Versus Closest Diastereomeric and Functional Analogs


C-4′ Epimerization (Daunosamine → Acosamine) Reduces Cardiotoxicity While Maintaining Antitumor Potency

The replacement of the natural sugar L-daunosamine by its C-4′ epimer L-acosamine in doxorubicin produces epirubicin—a clinically validated anthracycline with markedly reduced cardiotoxicity. In a comparative study using NADPH-supplemented human cardiac cytosol, doxorubicin (daunosamine-containing) underwent extensive carbonyl reduction to the cardiotoxic secondary alcohol metabolite doxorubicinol, whereas epirubicin (acosamine-containing) showed a significant decrease in alcohol metabolite formation [1]. In hiPSC-derived cardiomyocytes, epirubicin exhibited an EC50 of 1.1 μM—the highest (least toxic) among the four clinically used anthracyclines (doxorubicin, daunorubicin, idarubicin, epirubicin)—correlating with its highest allowable cumulative clinical dose of 900 mg/m² [2]. This demonstrates that daunosamine is the reference stereoisomer against which reduced cardiotoxicity is measured; any epimeric contamination of daunosamine batches would unpredictably alter the toxicity profile of downstream anthracycline constructs.

Anthracycline Cardiotoxicity Stereochemistry–Toxicity Relationships Anticancer Drug Design

C-3′ Substituent Governs DNA Lesion Mechanism: Daunosamine –NH₂ vs. Trisubstituted Amidine Analogs

Daunorubicin (DRB), bearing the native daunosamine moiety with a primary amine (–NH₂) at C-3′, was compared against two analogues in which the –NH₂ group was replaced by a trisubstituted amidino group (–N=CH–NRR): DRBM (morpholine-containing) and DRBH (hexamethyleneimine-containing). In cultured L1210 murine leukemia cells, DRB induced DNA breaks mediated solely by topoisomerase II poisoning. In contrast, DRBM and DRBH induced two distinct types of DNA breaks: one through topoisomerase II inhibition and a second through covalent binding of drug metabolites to DNA [1]. This mechanistic bifurcation directly arises from the chemical nature of the C-3′ substituent on the daunosamine scaffold. Furthermore, the parent compounds (daunosamine –NH₂) protected 5′-GC-3′, 5′-CG-3′, and 5′-TC-3′ sequences most efficiently in DNase I footprinting, while morpholine amidine derivatives showed increased protection of 5′-TC-3′ sequences, and hexamethyleneimine derivatives bound with much lower overall efficiency [2].

DNA Damage Mechanisms Topoisomerase II Poisoning Anthracycline Covalent Adducts

C-2′ Substituent on Daunosamine Modulates DNA-Binding Sequence Specificity at Atomic Resolution

X-ray crystallographic analysis of daunorubicin–DNA complexes (PDB: 288D, 277D) revealed that chemical substitution at the C-2′ position of the daunosamine ring directly alters the DNA-binding sequence preference of the drug [1]. The native daunosamine configuration (equatorial C-2′ hydroxyl) directs the sugar moiety into the DNA minor groove and establishes a specific hydrogen-bonding network that favors binding to 5′-GC-3′ and 5′-CG-3′ steps. Introduction of a bromine atom at C-2′ (2′-bromo-4′-epidaunorubicin) produced observable shifts in sequence preference at 1.8 Å resolution, confirming that the daunosamine stereoelectronic environment at C-2′ is a discrete structural determinant of DNA recognition—not a passive scaffold [1].

DNA Intercalation Sequence Specificity X-ray Crystallography

Methyl Daunosamine Exhibits Selective Antiviral Activity Without Host Glycosylation Interference

Methyl daunosamine (the methyl glycoside of 4-amino-6-methyloxane-2,5-diol) inhibited herpes simplex virus type 1 (HSV-1) replication in a dose-dependent manner in Vero cells [1]. Significant antiviral activity was observed at 2.5 mM, a concentration that did not affect host cell growth; cytotoxicity to Vero cells became apparent only at concentrations ≥5 mM [1]. Critically, methyl daunosamine was unique among antiviral sugars in that it did not inhibit the glycosylation of host macromolecules at antiviral concentrations—a common off-target liability of sugar-based antivirals such as 2-deoxy-D-glucose and glucosamine, which suppress viral replication largely through global glycosylation disruption [1]. This selectivity window, albeit narrow (therapeutic index ≈2 based on cytotoxicity), provides a distinct mechanistic advantage for studying virus-specific sugar inhibition pathways without confounding host glycoprotein effects.

Antiviral Sugars HSV-1 Inhibition Glycosylation Selectivity

Daunosamine-Modified Doxorubicin Analog (2-Pyrrolinodoxorubicin) Achieves 500–1000× Potency Enhancement Over Parent Drug

Chemical modification of the daunosamine moiety in doxorubicin to introduce a 2-pyrrolino ring yielded 2-pyrrolinodoxorubicin, which was 500–1000 times more active than the parent doxorubicin against human and mouse cancer cell lines in vitro [1]. In head-to-head cytotoxicity assays against AsPC1 and MIA-PaCa2 pancreatic cancer cells, 2-pyrrolodoxorubicin achieved IC50 values of 408 pM and 204 pM, respectively, compared to 360 nM and 35 nM for conventional doxorubicin—representing potency enhancements of ~880-fold and ~170-fold [2]. Critically, the topoisomerase II inhibition capacity of the modified drug did not differ significantly from that of doxorubicin, indicating that the potency gain arises from other daunosamine-related pharmacodynamic factors such as enhanced cellular uptake or DNA adduct formation [1]. This demonstrates that the daunosamine scaffold is a high-leverage site for potency optimization, and that baseline daunosamine purity and structural integrity are essential reference points for analog development.

Anthracycline Potency Enhancement Daunosamine Modification Cancer Cell Cytotoxicity

Carbohydrate Identity (Daunosamine vs. Acosamine vs. Threo-Hexopyranose) Has Context-Dependent Influence on Cytotoxicity in Truncated Anthracycline Analogs

A study systematically compared the cytotoxicity of daunorubicin analogues bearing three different monosaccharides—daunosamine, acosamine, and 4-amino-2,3,6-trideoxy-L-threo-hexopyranose—each conjugated to a truncated 1,2,3,4-tetrahydro-anthracene core. When evaluated against MCF-7 breast cancer cells, all three sugar variants within the tetrahydro-anthracene series produced IC50 values in the narrow range of 94–134 μM, indicating that sugar identity had minimal influence within this truncated scaffold context [1]. However, these values were approximately 19–27-fold less potent than the native daunorubicin (IC50 = 5 μM) and 5.5–7.9-fold less potent than doxorubicin (IC50 = 17 μM) [1]. This demonstrates that while sugar epimer identity may not dominate cytotoxicity in simplified aromatic core systems, the full anthracycline pharmacophore—including the intact daunosamine-aglycone linkage—is required for clinically relevant potency. The data also indicate that daunosamine cannot be arbitrarily replaced with other aminodeoxysugars expecting equivalent biological outcome in complex pharmacophore settings.

Anthracycline SAR Monosaccharide Influence MCF-7 Cytotoxicity

Best Research and Industrial Application Scenarios for 4-Amino-6-methyloxane-2,5-diol (Daunosamine)


Anthracycline Reference Standard and Impurity Profiling for API Manufacturing

Pharmaceutical manufacturers developing or testing anthracycline active pharmaceutical ingredients (APIs)—daunorubicin, doxorubicin, epirubicin, idarubicin—require authenticated 4-amino-6-methyloxane-2,5-diol as a reference standard for impurity profiling. The stereochemical identity of the daunosamine moiety directly differentiates the cardiotoxicity profiles of these drugs: daunosamine (L-lyxo) in doxorubicin confers high cardiotoxicity (cumulative dose limit 450–550 mg/m²), whereas its 4-epimer acosamine (L-arabino) in epirubicin allows a cumulative dose of 900 mg/m² [1][2]. Any epimeric contamination of the daunosamine reference standard would compromise HPLC impurity methods and potentially lead to misidentification of critical quality attributes. Procurement of stereochemically defined, high-purity (≥95% by HPLC) L-daunosamine is therefore an essential quality control requirement in anthracycline API manufacturing environments [1][2].

Structure–Activity Relationship (SAR) Studies of Anthracycline DNA Binding and Topoisomerase II Inhibition

Academic and industrial laboratories investigating anthracycline SAR depend on pure 4-amino-6-methyloxane-2,5-diol as the synthetic precursor or analytical benchmark for studying how sugar modifications alter DNA recognition, topoisomerase II poisoning, and covalent adduct formation. Crystallographic evidence (1.8 Å resolution) demonstrates that substitution at C-2′ of daunosamine alters DNA-binding sequence specificity [3], while replacement of the native –NH₂ group at C-3′ with amidine groups shifts the DNA lesion mechanism from pure topoisomerase II poisoning to a mixed mechanism involving covalent DNA adducts [4]. These structure–function relationships are exquisitely sensitive to the chemical and stereochemical identity of the sugar; use of undefined or mixed-epimer daunosamine would introduce uncontrolled variables that invalidate SAR conclusions [3][4].

Development of High-Potency Daunosamine-Modified Anthracycline Prodrugs

The daunosamine scaffold is a validated high-leverage modification site for generating ultrapotent anthracycline analogs. 2-Pyrrolinodoxorubicin, a daunosamine-modified doxorubicin derivative, achieves IC50 values in the picomolar range (204–408 pM) against pancreatic cancer cell lines—representing 170–880× greater potency than doxorubicin—without altering topoisomerase II inhibition capacity [5][6]. Medicinal chemistry programs pursuing similar daunosamine modifications require a consistent supply of high-purity, stereochemically authenticated L-daunosamine as a starting material or analytical reference. Batch-to-batch variability in stereochemical purity would directly translate into irreproducible potency measurements and confounded SAR interpretation in such sub-nanomolar potency regimes [5][6].

Virology Research on Sugar-Based Antiviral Agents With Glycosylation-Sparing Selectivity

Methyl daunosamine is distinguished among antiviral sugars by its ability to inhibit HSV-1 replication at 2.5 mM without suppressing host cell macromolecular glycosylation—a selectivity property not shared by broad-spectrum glycosylation inhibitors such as 2-deoxy-D-glucose and glucosamine [7]. This unique profile makes 4-amino-6-methyloxane-2,5-diol (as its methyl glycoside or free sugar) a valuable research tool for dissecting virus-specific sugar-dependent pathways independently of global host glycosylation effects. Virology laboratories studying the interface between viral replication and host glycobiology should procure this specific sugar scaffold rather than generic amino sugars, as the glycosylation-sparing mechanism is scaffold-intrinsic [7].

Quote Request

Request a Quote for 4-Amino-6-methyloxane-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.